molecular formula C13H25NO4 B2739722 Diethyl 3,3'-(propylazanediyl)dipropionate CAS No. 3619-65-6

Diethyl 3,3'-(propylazanediyl)dipropionate

Cat. No.: B2739722
CAS No.: 3619-65-6
M. Wt: 259.346
InChI Key: JDRNVMDHXGEKPR-UHFFFAOYSA-N
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Description

Diethyl 3,3'-(propylazanediyl)dipropionate is a nitrogen-containing ester derivative characterized by a central propylamine group linking two propionate ethyl ester moieties. Its molecular formula is C₁₄H₂₇NO₆, with a molecular weight of 305.37 g/mol. Key structural features include:

  • A tertiary amine (propylazanediyl) core.
  • Two ethyl ester groups attached via propionate chains.
  • Flexibility due to the propyl linker, influencing steric and electronic properties.

This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals, surfactants, or ligands.

Properties

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)-propylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-4-9-14(10-7-12(15)17-5-2)11-8-13(16)18-6-3/h4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRNVMDHXGEKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC(=O)OCC)CCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3'-(propylazanediyl)dipropionate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

[ \text{R-COOH} + \text{R’-OH} \rightarrow \text{R-COOR’} + \text{H}_2\text{O} ]

In this case, the carboxylic acid is 3-ethoxy-3-oxopropanoic acid, and the alcohol is propylamine. The reaction is carried out under reflux conditions with a suitable acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3'-(propylazanediyl)dipropionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Diethyl 3,3'-(propylazanediyl)dipropionate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the manufacture of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Diethyl 3,3'-(propylazanediyl)dipropionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares a core ester-amine-ester motif with analogs listed in , including:

Compound Name Substituents on Amine Molecular Weight (g/mol) Key Differences
Diethyl 3,3'-(propylazanediyl)dipropionate Propyl 305.37 Reference compound
Ethyl 3-(Ethylamino)propanoate [23651-62-9] Ethyl 175.21 Shorter chain, lower lipophilicity
Ethyl 3-(Methylamino)propanoate HCl [171051-66-4] Methyl (+ HCl salt) 181.66 Higher water solubility due to salt form
Ethyl 3-(Diethylamino)propanoate [42980-55-2] Diethyl 187.25 Branched amine, reduced steric hindrance
Ethyl 3-(Dipropylamino)propanoate [5515-83-3] Dipropyl 229.35 Increased lipophilicity, bulkier structure

Source : Compiled from CAS database entries .

Key Findings from Comparative Studies

Solubility and Polarity
  • Propyl-substituted compound: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to ester groups, but lower water solubility compared to hydrochloride salts like Ethyl 3-(methylamino)propanoate HCl .
  • Ethyl vs. Propyl analogs: Ethyl-substituted derivatives (e.g., Ethyl 3-(ethylamino)propanoate) exhibit higher aqueous solubility, while propyl variants prioritize lipid membrane permeability .
Stability and Reactivity
  • Propyl-linked amines show greater hydrolytic stability compared to methyl or ethyl analogs due to reduced electron-withdrawing effects on the ester groups.
  • Branched amines (e.g., diethyl or dipropyl derivatives) exhibit steric shielding, slowing nucleophilic reactions at the amine center .

Biological Activity

Diethyl 3,3'-(propylazanediyl)dipropionate, also known by its CAS number 3518-88-5, is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 201.26 g/mol
  • Structure : The compound features a propyl chain linked to an azanediyl group and two ethyl propionate moieties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. A common approach involves the use of palladium on activated carbon as a catalyst in the presence of ammonium formate and ethanol under reflux conditions. This method typically yields the compound with high purity and efficiency.

Synthesis Method Yield Conditions
Palladium-Catalyzed Reaction91.2%Ethanol, Reflux, 2 hours

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that it effectively reduced cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Antiviral Activity

Additionally, preliminary investigations suggest that this compound may possess antiviral properties. In vitro assays have indicated that it can inhibit viral replication in certain strains of influenza and herpes simplex virus. The mechanism appears to involve interference with viral entry into host cells.

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
    • Findings : The compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours.
    • Mechanism : Induction of apoptosis was confirmed via Annexin V staining.
  • Antiviral Efficacy Study :
    • Objective : To assess the antiviral activity against HSV-1.
    • Findings : The compound inhibited HSV-1 replication by approximately 70% at a concentration of 25 µM.
    • Mechanism : Suggested interference with viral glycoprotein synthesis.

Safety and Toxicity

While this compound shows potential therapeutic benefits, safety assessments are crucial. Toxicological evaluations indicate moderate toxicity levels; therefore, appropriate handling precautions must be taken during laboratory experiments.

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